3,3-Diethoxy-1,1,1-trifluoropropan-2-one

Description

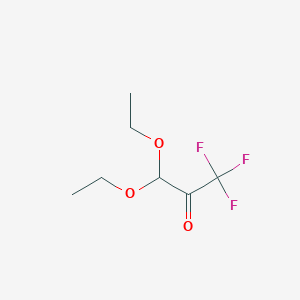

3,3-Diethoxy-1,1,1-trifluoropropan-2-one is a fluorinated ketone derivative characterized by a trifluoromethyl group at the C1 position and diethoxy substituents at the C3 position. This compound is part of a broader class of trifluoromethyl ketones (TFMKs), which are known for their electron-withdrawing trifluoromethyl group that enhances electrophilicity and stability. The diethoxy groups likely influence its solubility and reactivity, making it a candidate for use in organic synthesis, particularly as a building block for fluorinated heterocycles or pharmaceuticals.

Structurally, the trifluoromethyl group imparts metabolic resistance and lipophilicity, while the ethoxy substituents may modulate steric and electronic effects.

Properties

Molecular Formula |

C7H11F3O3 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

3,3-diethoxy-1,1,1-trifluoropropan-2-one |

InChI |

InChI=1S/C7H11F3O3/c1-3-12-6(13-4-2)5(11)7(8,9)10/h6H,3-4H2,1-2H3 |

InChI Key |

CDPRJEXNHGYUPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=O)C(F)(F)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product. The general reaction scheme is as follows:

CF3COCH3+2C2H5OH→CF3C(OCH2CH3)2+H2O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique reactivity, making it valuable for the synthesis of fluorinated compounds.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving ketone groups

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that interact with ketone groups. The ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects

Reactivity

OTFP

3-Phenyl variant

3,3-Diethoxy variant

- Hypothetical Use : Likely serves as a protected ketone in multistep syntheses, analogous to 3-diazo-1,1,1-trifluoropropan-2-one, which is used to prepare trifluoromethyl-substituted thiazoles .

Biological Activity

3,3-Diethoxy-1,1,1-trifluoropropan-2-one is a trifluorinated organic compound characterized by its unique structure, which includes a trifluoromethyl group and two ethoxy groups attached to a propanone skeleton. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its electrophilic and nucleophilic centers. The biological activity of this compound is of particular interest, as it may interact with various biological macromolecules, potentially leading to therapeutic applications.

The presence of the trifluoromethyl group enhances the compound's reactivity and lipophilicity, making it an interesting candidate for various chemical transformations. The chemical behavior can be analyzed through several types of reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves the replacement of a leaving group by a nucleophile. |

| Electrophilic Addition | The compound can react with nucleophiles due to its electrophilic nature. |

| Condensation Reactions | The formation of larger molecules through the combination of smaller ones. |

Interaction with Biological Macromolecules

Research indicates that this compound may exhibit significant interactions with proteins and nucleic acids. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent or a tool in biochemical research. The electronegative fluorine atoms influence hydrogen bonding and steric effects, which can alter biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activities of similar fluorinated compounds. For instance:

- Antiparasitic Activity : Compounds structurally related to this compound have shown effectiveness in treating parasitic infections. A notable example includes the use of similar trifluorinated compounds in veterinary medicine to combat parasites such as fleas and ticks .

- Cytotoxicity Studies : Similar compounds have been evaluated for their cytotoxic effects against various human tumor cell lines. These studies suggest that certain structural features enhance cytotoxicity against specific cancer cells .

Potential Applications

The unique properties of this compound suggest its potential in multiple fields:

- Medicinal Chemistry : Its ability to interact with biological targets makes it a candidate for drug development.

- Organic Synthesis : The compound's reactivity may facilitate the synthesis of complex organic molecules.

Q & A

Basic: What are the established synthetic routes for 3,3-diethoxy-1,1,1-trifluoropropan-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via acetal formation from 1,1,1-trifluoropropan-2-one (trifluoroacetone) using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds under reflux conditions, with excess ethanol to drive equilibrium toward acetal formation. Key variables affecting yield include:

- Catalyst loading : Higher acid concentrations accelerate kinetics but risk side reactions (e.g., dehydration).

- Temperature : Reflux (~78°C) balances reaction rate and ethanol evaporation.

- Water removal : Use of molecular sieves or azeotropic distillation improves conversion .

Alternative routes involve halogenation of 3,3-diethoxypropan-2-one followed by fluorination, though this requires handling hazardous reagents like SF₄ or DAST.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Ethoxy groups appear as quartets (δ ~3.5–3.7 ppm, coupling with adjacent CH₂) and triplets (δ ~1.2 ppm for CH₃). The central CH group resonates as a singlet (δ ~4.5 ppm).

- ¹⁹F NMR : The CF₃ group shows a sharp singlet at δ ~-70 to -75 ppm, confirming trifluoromethyl integrity.

- IR Spectroscopy : Strong C-O stretches (1050–1150 cm⁻¹) for ethoxy groups and a C=O stretch (absent in acetal, confirming protection).

- GC-MS or LC-MS : To verify purity (>95%) and molecular ion ([M+H]⁺ at m/z 187). HPLC with UV detection (210 nm) is recommended for quantifying trace impurities .

Basic: What common reactions does this compound undergo, and what reagents are optimal?

Methodological Answer:

- Nucleophilic Substitution : Ethoxy groups are displaced by strong nucleophiles (e.g., Grignard reagents) in anhydrous THF or ether, yielding trifluoromethyl alcohols.

- Reduction : LiAlH₄ selectively reduces the ketone to a secondary alcohol (post-acetal cleavage under acidic conditions).

- Oxidation : Ozone or KMnO₄ cleaves the acetal to regenerate trifluoroacetone, useful in stepwise synthesis .

Advanced: How do the ethoxy groups in this compound influence its reactivity compared to non-protected trifluoroacetone?

Methodological Answer:

The ethoxy groups sterically shield the carbonyl carbon, reducing electrophilicity and preventing unwanted nucleophilic attacks (e.g., hydration or amine addition). This protection enables selective reactions at other sites. For example:

- In amination reactions (e.g., with aryl amines), the acetal remains intact, directing reactivity toward fluorinated positions.

- Under acidic hydrolysis, the acetal is cleaved to regenerate the ketone, enabling controlled deprotection .

Advanced: How can researchers optimize reaction conditions for high-yield substitution reactions involving this compound?

Methodological Answer:

Use Design of Experiments (DoE) to evaluate:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates.

- Temperature : Elevated temperatures (50–80°C) improve kinetics but risk side reactions (e.g., elimination).

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) stabilize transition states in substitution reactions.

For example, bromination with NBS in CCl₄ at 60°C achieves >80% yield, monitored by ¹⁹F NMR to track CF₃ group integrity .

Advanced: How should researchers resolve contradictions in reported reaction outcomes (e.g., varying yields or unexpected byproducts)?

Methodological Answer:

- Control experiments : Replicate reactions under identical conditions to isolate variables (e.g., trace moisture, catalyst lot variations).

- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., hemiacetal formation).

- Isolation and characterization : Purify byproducts via flash chromatography and analyze with HRMS/NMR. For example, unexpected elimination products (e.g., trifluoropropene) may arise from over-acidic conditions .

Advanced: What role does the trifluoromethyl group play in the compound’s stability and reactivity?

Methodological Answer:

The CF₃ group exerts strong electron-withdrawing effects , polarizing adjacent bonds and enhancing:

- Acid resistance : Stabilizes the acetal against hydrolysis under mild acidic conditions.

- Thermal stability : Decomposition occurs >150°C, confirmed by TGA.

However, the group’s steric bulk can hinder nucleophilic attacks, necessitating optimized reaction geometries (e.g., bulky bases to deprotonate hindered positions) .

Advanced: What protocols ensure long-term stability of this compound during storage?

Methodological Answer:

- Storage : Inert atmosphere (Ar/N₂) at 2–8°C in amber glass to prevent photodegradation.

- Stability studies : Accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis detects degradation (e.g., hydrolysis to trifluoroacetone). Additives like BHT (0.1%) inhibit radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.